N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridine is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . Compounds with this core structure have been studied for their antitubercular activity .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyrazolo[4,3-c]pyridine derivatives can be synthesized using various methods. One such method involves the use of click chemistry .Molecular Structure Analysis
The compound contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing a pyrazole ring fused to a pyridine ring . It also has various substituents attached to this core.Scientific Research Applications
Synthesis and Antiallergic Activity
Research indicates that derivatives of pyrazolopyridine, which share structural similarities with the compound , have been synthesized and evaluated for their antiallergic properties. For instance, a study by Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, showing potent antiallergic activity in rats, notably superior to disodium cromoglycate in both intravenous and oral administrations (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Anticancer and Anti-inflammatory Properties
Another area of research has been the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the potential for developing new therapeutics. Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, indicating potential for anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Fungicidal Activity
Compounds with pyrazolopyrimidine structures have also been explored for their fungicidal properties, indicating a broad spectrum of utility in agriculture and biocontrol. Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against phytopathogenic fungi, showing significant growth inhibition, highlighting the potential for developing new fungicides (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Synthesis Techniques and Regioselectivity
The complex synthesis of pyrazolopyrimidines and related compounds often involves regioselective techniques, which are crucial for obtaining compounds with desired properties. Research by Moustafa et al. (2022) on the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles showcases advanced synthetic methods that can be applied to the synthesis of compounds similar to the one inquired about, offering insights into the strategic manipulation of molecular frameworks for desired biological activities (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).
Mechanism of Action
properties
IUPAC Name |
3-oxo-2-phenyl-N-(3-propan-2-yloxypropyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-4-12-25-14-18(21(27)23-11-8-13-29-16(2)3)20-19(15-25)22(28)26(24-20)17-9-6-5-7-10-17/h5-7,9-10,14-16H,4,8,11-13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCTWKAGJPLTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.